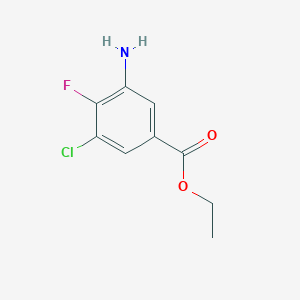

Ethyl 3-amino-5-chloro-4-fluorobenzoate

Description

Ethyl 3-amino-5-chloro-4-fluorobenzoate (CAS: Not explicitly provided in evidence; structurally inferred) is a substituted benzoate ester featuring amino, chloro, and fluoro functional groups at positions 3, 5, and 4, respectively. Its molecular formula is C₉H₈ClFNO₂, with a molecular weight of 217.62 g/mol (based on analogous compounds in and ). This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatic amines are pivotal for designing bioactive molecules.

Properties

Molecular Formula |

C9H9ClFNO2 |

|---|---|

Molecular Weight |

217.62 g/mol |

IUPAC Name |

ethyl 3-amino-5-chloro-4-fluorobenzoate |

InChI |

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2,12H2,1H3 |

InChI Key |

ICYUHGNXXLESBT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Cl)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-chloro-4-fluorobenzoate typically involves multi-step organic reactions. One common method is the esterification of 3-amino-5-chloro-4-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Another synthetic route involves the direct fluorination of ethyl 3-amino-5-chlorobenzoate using a fluorinating agent such as Selectfluor. This reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial methods may employ advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-chloro-4-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.

Reduction: The nitro derivatives can be reduced back to the amino compound using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Potassium permanganate in acidic or neutral conditions is a typical oxidizing agent.

Reduction: Hydrogen gas with a palladium on carbon catalyst is often employed for reduction reactions.

Major Products

Nucleophilic Substitution: Products include various substituted benzoates depending on the nucleophile used.

Oxidation: Major products are nitro or nitroso derivatives of the original compound.

Reduction: The primary product is the original amino compound.

Scientific Research Applications

Ethyl 3-amino-5-chloro-4-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-chloro-4-fluorobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and physicochemical properties are influenced by the positions of its substituents. Below is a comparative analysis with structurally related benzoate esters:

Key Observations :

- Chlorine vs. Fluorine: The presence of chlorine at position 5 in Ethyl 3-amino-5-chloro-4-fluorobenzoate enhances its electron-withdrawing effects compared to non-chlorinated analogs like Ethyl 3-amino-4-fluorobenzoate.

- Ester Group: Methyl esters (e.g., Methyl 3-amino-5-fluorobenzoate) exhibit lower molecular weights and altered solubility profiles compared to ethyl esters due to reduced alkyl chain length .

- Positional Isomerism: Swapping amino and fluoro substituents (e.g., Methyl 4-amino-3-fluorobenzoate) alters hydrogen-bonding capacity and steric interactions, affecting binding affinity in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.